2-azido-N-(2,3-dimethoxybenzyl)acetamide

Description

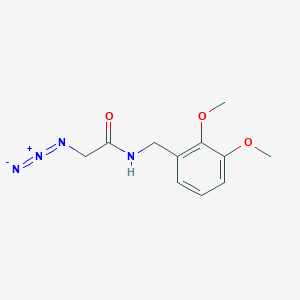

2-Azido-N-(2,3-dimethoxybenzyl)acetamide is an azide-functionalized acetamide derivative characterized by a 2,3-dimethoxybenzyl substituent on the nitrogen atom. This compound is commercially available (Santa Cruz Biotechnology, sc-494676) and is of interest in click chemistry applications, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), due to its reactive azide group . The 2,3-dimethoxybenzyl moiety introduces electron-donating methoxy groups, which may influence reactivity, solubility, and steric interactions in synthetic pathways.

Properties

IUPAC Name |

2-azido-N-[(2,3-dimethoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3/c1-17-9-5-3-4-8(11(9)18-2)6-13-10(16)7-14-15-12/h3-5H,6-7H2,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBAIJDSPSNXQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNC(=O)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-N-(2,3-dimethoxybenzyl)acetamide typically involves the reaction of 2,3-dimethoxybenzylamine with azidoacetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like N-hydroxysuccinimide (NHS).

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Azido-N-(2,3-dimethoxybenzyl)acetamide can undergo various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitroso compounds.

Reduction: The azido group can be reduced to form amino derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Using nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

2-Azido-N-(2,3-dimethoxybenzyl)acetamide is widely used in scientific research due to its unique chemical properties. It is employed in:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In proteomics research to study protein interactions and functions.

Medicine: As a precursor for the development of pharmaceuticals.

Industry: In the production of specialized chemicals and materials.

Mechanism of Action

The mechanism by which 2-azido-N-(2,3-dimethoxybenzyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The azido group can act as a bioorthogonal handle, allowing for selective labeling and modification of biomolecules. This property makes it valuable in studying biological processes and developing targeted therapies.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The compound’s structural analogs differ primarily in the aryl/alkyl substituents on the acetamide nitrogen. Key examples include:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in 3,4-dichlorophenyl) increase azide reactivity in CuAAC, whereas electron-donating groups (e.g., methoxy in the target compound) may slow reaction rates but improve solubility in polar solvents.

Spectroscopic and Crystallographic Data

- IR Spectroscopy : Azide stretches (~2100–2113 cm⁻¹) are consistent across analogs (e.g., 2112 cm⁻¹ for 4-bromobenzyl derivative) .

- NMR : Methoxy protons in the target compound resonate at ~3.8–3.9 ppm (unreported in evidence but inferred from similar dimethoxybenzyl structures).

- Crystallography : 2-Azido-N-(4-methylphenyl)acetamide exhibits a planar acetamide backbone with a dihedral angle of 84.7° between the aryl and azide groups . Comparable data for the dimethoxy analog would clarify steric effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.